molecular formula C7H5IN2O B1390082 4-Iodo-5-methoxynicotinonitrile CAS No. 1138444-07-1

4-Iodo-5-methoxynicotinonitrile

Cat. No.: B1390082
CAS No.: 1138444-07-1
M. Wt: 260.03 g/mol
InChI Key: JQINMVXYGGFTBP-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol It is a derivative of nicotinonitrile, featuring an iodine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxynicotinonitrile typically involves the iodination of 5-methoxynicotinonitrile. One common method is the Sandmeyer reaction, where the amino group of 5-methoxynicotinonitrile is diazotized and subsequently replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-5-methoxynicotinonitrile when using an amine.

    Coupling Reactions: Products include biaryl compounds when coupled with aryl boronic acids.

Scientific Research Applications

4-Iodo-5-methoxynicotinonitrile is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 4-Iodo-5-methoxynicotinonitrile is not well-documented. its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted or coupled in various reactions. The methoxy group also influences its electronic properties, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison: 4-Iodo-5-methoxynicotinonitrile is unique due to the presence of both an iodine atom and a methoxy group on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate for various synthetic applications. Compared to its analogs, the iodine atom provides a site for further functionalization, while the methoxy group modulates its electronic properties.

Properties

IUPAC Name

4-iodo-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-11-6-4-10-3-5(2-9)7(6)8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQINMVXYGGFTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673860
Record name 4-Iodo-5-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-07-1
Record name 4-Iodo-5-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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